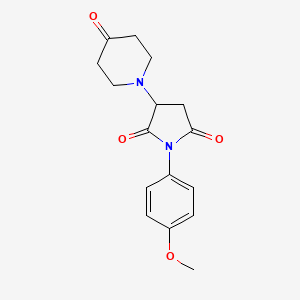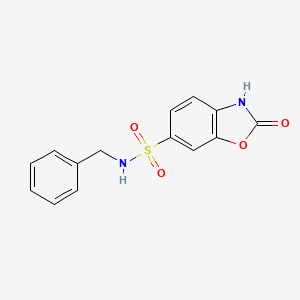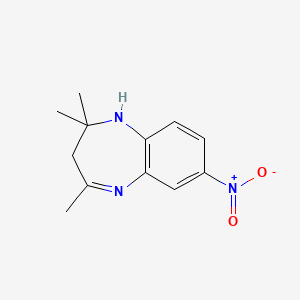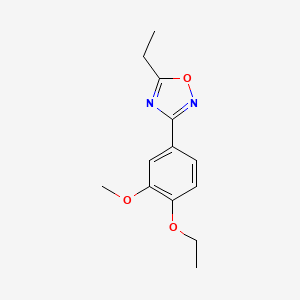![molecular formula C14H15N5O4 B4231461 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine](/img/structure/B4231461.png)
4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine
Descripción general
Descripción
4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, the Janus kinase (JAK). This interaction is critical for the activation of the STAT3 signaling pathway, which has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to reduce inflammation and tissue damage in animal models of inflammatory diseases. This compound has also been shown to enhance the immune response in animal models of infectious diseases, suggesting that it may have potential as an immunomodulatory agent.
Mecanismo De Acción
The mechanism of action of 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine involves the inhibition of the protein-protein interaction between STAT3 and JAK, which is critical for the activation of the STAT3 signaling pathway. By inhibiting this interaction, this compound blocks the downstream effects of STAT3 activation, including the expression of genes involved in cell proliferation, survival, and immune evasion. The inhibition of STAT3 signaling has been shown to have therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage, and to improve clinical symptoms. This compound has also been shown to enhance the immune response in animal models of infectious diseases, suggesting that it may have potential as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine in lab experiments include its potency and selectivity for the STAT3 signaling pathway, as well as its well-characterized mechanism of action. The limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 4-{[2-methyl-5-(4-nitro-1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}morpholine. One potential application is in the treatment of cancer, where the inhibition of the STAT3 signaling pathway has been shown to have therapeutic benefits. Another potential application is in the treatment of inflammatory and autoimmune diseases, where the inhibition of STAT3 signaling may reduce inflammation and tissue damage. Additionally, the immunomodulatory effects of this compound suggest that it may have potential as an adjuvant therapy for infectious diseases. Future research may focus on optimizing the pharmacokinetic properties of this compound, as well as exploring its potential for combination therapy with other drugs.
Propiedades
IUPAC Name |
[2-methyl-5-(4-nitropyrazol-1-yl)pyridin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-10-13(14(20)17-2-4-23-5-3-17)6-11(7-15-10)18-9-12(8-16-18)19(21)22/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAMOYZCJCIPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-])C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)indoline](/img/structure/B4231380.png)

![N-(2,4-difluorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4231389.png)


![N-(5-chloro-2-methoxyphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4231408.png)
![2-[4-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4231422.png)
![N-benzyl-3-chloro-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4231427.png)
![N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B4231440.png)
![4-[4-(4-fluorophenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4231447.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline](/img/structure/B4231455.png)
![3-methyl-12-(2-thienyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4231467.png)

![1-[3-({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4231482.png)
